Cas no 1267385-72-7 (1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol)

1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol is a triazole-based compound featuring a hydroxymethyl functional group at the 4-position, enhancing its reactivity and utility in organic synthesis. The presence of an ethyl and isopropyl substituent on the triazole ring contributes to its steric and electronic properties, making it a versatile intermediate for pharmaceutical and agrochemical applications. Its structural framework is conducive to further derivatization, enabling the synthesis of more complex heterocyclic systems. The compound's stability under standard conditions and solubility in common organic solvents facilitate its handling in laboratory settings. These attributes make it a valuable building block for researchers developing novel bioactive molecules.
1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol structure
1267385-72-7 structure
Product Name:1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol
CAS No:1267385-72-7
MF:C8H15N3O
MW:169.224201440811
CID:5742818
PubChem ID:82207218
Update Time:2025-05-20

1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • EN300-1277979
    • [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
    • 1267385-72-7
    • 1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol
    • Inchi: 1S/C8H15N3O/c1-4-11-8(6(2)3)7(5-12)9-10-11/h6,12H,4-5H2,1-3H3
    • InChI Key: RQGPXMVXBQYDRN-UHFFFAOYSA-N
    • SMILES: OCC1=C(C(C)C)N(CC)N=N1

Computed Properties

  • Exact Mass: 169.121512110g/mol
  • Monoisotopic Mass: 169.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 50.9Ų

1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol Pricemore >>

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Additional information on 1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol

Comprehensive Guide to 1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol (CAS No. 1267385-72-7)

1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol (CAS No. 1267385-72-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the 1,2,3-triazole family, a class of heterocyclic compounds known for their versatility in drug discovery and material science. The presence of both ethyl and isopropyl substituents, along with a hydroxymethyl group, makes this molecule a valuable intermediate for synthesizing more complex structures.

The chemical structure of 1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol features a triazole ring, which is highly stable and resistant to metabolic degradation. This stability is crucial for applications in medicinal chemistry, where researchers often seek compounds with prolonged bioavailability. The hydroxymethyl group at the 4-position enhances the molecule's solubility in polar solvents, making it suitable for aqueous-based reactions.

One of the most searched questions about 1,2,3-triazole derivatives is their role in click chemistry. This compound, with its reactive hydroxymethyl functionality, can participate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. Researchers are increasingly exploring its potential in designing bioconjugates and drug delivery systems, aligning with the growing demand for targeted therapies.

In the pharmaceutical industry, 1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol is investigated for its potential as a scaffold for kinase inhibitors. Kinases are enzymes implicated in numerous diseases, including cancer and inflammatory disorders. The triazole core of this compound can mimic peptide bonds, enabling it to interact with kinase active sites. Recent studies highlight its utility in developing selective JAK3 inhibitors, a hot topic in autoimmune disease research.

Beyond pharmaceuticals, this compound finds applications in agrochemical formulations. Its structural features make it a candidate for designing novel fungicides and herbicides. The hydroxymethyl group can be further modified to enhance bioactivity, addressing the agricultural sector's need for eco-friendly pest control solutions. This aligns with the global trend toward sustainable farming practices.

The synthesis of 1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol typically involves a multi-step process, starting with the formation of the 1,2,3-triazole ring via cycloaddition. Researchers often optimize reaction conditions to improve yield and purity, as high-quality intermediates are critical for downstream applications. Analytical techniques like NMR spectroscopy and HPLC are employed to characterize the compound.

From a commercial perspective, the demand for 1,2,3-triazole derivatives is rising due to their broad utility. Suppliers of CAS No. 1267385-72-7 often highlight its high purity (>98%) and compatibility with GMP standards, catering to pharmaceutical manufacturers. The compound's stability under ambient conditions also makes it a cost-effective choice for industrial-scale production.

In summary, 1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol (CAS No. 1267385-72-7) is a multifaceted compound with promising applications in drug discovery, agrochemicals, and material science. Its unique structure and reactivity position it as a valuable tool for researchers exploring click chemistry, kinase inhibition, and sustainable agriculture. As scientific advancements continue, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in chemistry and biology.

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